3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Description
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with bromine at position 3, methoxy at position 5, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1. Its molecular formula is C₁₁H₁₂BrN₃O₂ (assuming methoxy contributes to the formula), with an average molecular mass of ~298.14 g/mol (exact mass requires experimental validation). The THP group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the bromine and methoxy groups provide reactive sites for further functionalization, such as cross-coupling reactions or hydrogen bonding in drug-target interactions .
Properties
IUPAC Name |
3-bromo-5-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-17-9-6-5-8-11(14-9)12(13)15-16(8)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTYLPSTHGSESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(N=C2Br)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[4,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent bromination and methoxylation steps are performed to introduce the respective functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: In biological research, 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of compounds with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various materials, including polymers and coatings. Its reactivity and stability make it a valuable component in industrial processes.
Mechanism of Action
The mechanism by which 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The tetrahydropyran moiety can influence the compound's solubility and bioavailability, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Structure : Bromine at position 6 instead of 3; lacks methoxy group.
- Molecular Formula : C₁₁H₁₂BrN₃O.
- Key Differences: Bromine at position 6 alters electronic effects (meta-directing vs. para-directing in the target compound).
- Applications : Serves as a precursor for Suzuki-Miyaura couplings, similar to the target compound but with divergent reactivity due to bromine positioning .
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Structure : Bromine at position 5, iodine at position 3; pyrazolo[3,4-c]pyridine ring fusion.
- Molecular Formula : C₁₁H₁₁BrIN₃O.
- Key Differences: Iodine at position 3 enhances reactivity in nucleophilic substitutions (vs. bromine in the target compound).
- Applications: Preferred for Sonogashira or Ullmann couplings due to iodine’s superior leaving-group ability .
Substituent and Functional Group Variations
3-Methyl-1H-pyrazolo[4,3-b]pyridine
- Structure : Methyl at position 3; lacks both bromine and THP group.
- Molecular Formula : C₇H₇N₃.
- Key Differences :
- Methyl group increases lipophilicity (logP ~1.8 vs. ~2.5 for the target compound).
- Absence of bromine limits cross-coupling utility.
- Applications : Primarily used as a scaffold in fragment-based drug discovery .
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Structure : Chlorine at position 6, iodine at position 3.
- Molecular Formula : C₁₁H₁₁ClIN₃O.
- Key Differences :
- Chlorine’s lower electronegativity reduces reactivity compared to bromine.
- Dual halogenation enables sequential functionalization (e.g., iodine substitution followed by chlorine displacement).
- Applications : Intermediate in multi-step syntheses of kinase inhibitors .
Ring Fusion and Core Modifications
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Structure : Bromine at position 4; pyrazolo[3,4-b]pyridine core.
- Molecular Formula : C₁₁H₁₂BrN₃O.
- Bromine at position 4 may sterically hinder reactions at adjacent positions.
- Applications: Explored in adenosine receptor modulation studies .
Comparative Data Table
Biological Activity
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₄BrN₃O₂
- Molecular Weight : 312.16 g/mol
- CAS Number : 1416714-62-9
2. Anti-inflammatory Properties
Compounds within the pyrazole family are known for their anti-inflammatory effects. A study highlighted that certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . This suggests that this compound may also possess similar anti-inflammatory capabilities.
3. Neuroprotective Effects
Recent investigations into pyrazolo[4,3-b]pyridine derivatives have revealed neuroprotective properties. Some compounds were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases . The presence of a bromine atom in the structure enhances these inhibitory activities, indicating a potential role in treating conditions like Alzheimer's disease.
The biological activities of 3-Bromo-5-methoxy derivatives are thought to stem from their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in inflammation and neurodegeneration.
- Receptor Modulation : The structural features allow for modulation of receptor activity, which can influence cellular signaling pathways.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives that may provide insights into the potential effects of 3-Bromo-5-methoxy:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
